2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine
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Overview
Description
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is a heterocyclic amine compound with the molecular formula C9H15N3. It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and an amine group at the 1-position of the propan-1-amine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 5-methylpyrimidine with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Contains a ketone group instead of an amine group.
N-((5-Methylpyrimidin-2-yl)methyl)propan-2-amine: Similar structure with a different substitution pattern.
Uniqueness
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-1-(5-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8(10)9-11-4-7(3)5-12-9/h4-6,8H,10H2,1-3H3 |
InChI Key |
GVKALKDTBMSVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C(C(C)C)N |
Origin of Product |
United States |
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